N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory activity .
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the phenoxy group and the pyridinylmethyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and amides with phenoxy and pyridinylmethyl groups. Examples include:
- N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
- N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(quinolin-2-ylmethyl)propanamide
Uniqueness
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-17-8-7-12-20-22(17)25-23(29-20)26(16-18-9-5-6-14-24-18)21(27)13-15-28-19-10-3-2-4-11-19/h2-12,14H,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXNKJECRSXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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